

Biosynthesis pathway of Novobiocin in Streptomyces

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An In-depth Technical Guide to the Biosynthesis of Novobiocin in Streptomyces

For: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed examination of the biosynthetic pathway of novobiocin, an aminocoumarin antibiotic produced by *Streptomyces spheroides* and *Streptomyces niveus*.

[1][2] Novobiocin is a potent inhibitor of bacterial DNA gyrase, a critical enzyme for DNA replication, making its biosynthetic machinery a subject of significant interest for antibiotic development and synthetic biology.[1][3] The molecule's complex structure, comprising a prenylated 4-hydroxybenzoic acid moiety (Ring A), a 3-amino-4,7-dihydroxycoumarin core (Ring B), and a decorated L-noviose sugar (Ring C), is assembled by a suite of dedicated enzymes encoded within a single biosynthetic gene cluster (BGC).[1][4]

The Novobiocin Biosynthetic Gene Cluster (BGC)

The genetic blueprint for novobiocin synthesis is located in a 25.6 kb contiguous region of the *Streptomyces spheroides* chromosome.[1][5] This BGC contains 23 open reading frames (ORFs), including genes for biosynthesis, regulation, and self-resistance.[1][5] The functions of the key genes, designated nov, have been elucidated through sequencing, gene inactivation, and heterologous expression studies.[1][6][7]

Table 1: Key Genes in the Novobiocin Biosynthetic Gene Cluster

Gene	Proposed Function	Reference(s)
novF	Prephenate dehydrogenase (4-HPP synthesis)	[8]
novH	Peptide synthetase homology (Part of novobiocic acid synthetase complex)	[1]
novL	Novobiocic acid synthetase (Amide bond formation)	[9]
novI,J,K	Involved in aminocoumarin ring (Ring B) formation	[8]
novO	C8-methyltransferase (Ring B modification)	[4]
novT	dNDP-glucose 4,6- dehydratase (Noviose synthesis)	[1]
novU	C5-methyltransferase (Noviose modification)	[4]
novM	L-noviosyl transferase (Glycosylation)	[10]
novP	4-OH-methyltransferase (Noviose modification)	[4]
novN	3-OH-carbamoyltransferase (Final tailoring step)	[4]
novG	Pathway-specific transcriptional activator (Regulation)	[11]
novE	Putative regulatory protein	[8]
gyrBr	Novobiocin-resistant DNA gyrase B subunit (Self- resistance)	[1]

The Novobiocin Biosynthetic Pathway

The assembly of novobiocin is a convergent process where the three primary moieties are synthesized separately from primary metabolites before being joined and tailored. Tyrosine serves as the precursor for the aromatic rings A and B, while glucose provides the backbone for the noviose sugar C.[\[1\]](#)

Synthesis of Ring A (3-dimethylallyl-4-hydroxybenzoic acid)

The formation of the prenylated benzoic acid moiety begins with the shikimate pathway. The enzyme NovF, a putative prephenate dehydrogenase, likely converts prephenate to 4-hydroxyphenylpyruvate (4-HPP).[\[8\]](#) A specific dimethylallyl transferase then catalyzes the prenylation of 4-HPP, attaching a dimethylallyl group derived from the non-mevalonate pathway.[\[1\]](#)[\[12\]](#)[\[13\]](#)

Synthesis of Ring B (3-amino-4,7-dihydroxycoumarin)

The coumarin core also originates from tyrosine. While the precise sequence is complex, heterologous expression of the genes novDEFGHIJK in *Streptomyces lividans* led to the formation of a dihydroxylated phenylacetic acid derivative, confirming their collective role in aminocoumarin ring assembly.[\[8\]](#) A key tailoring step is the methylation at the C8 position of the coumarin ring, a reaction catalyzed by the S-adenosyl-L-methionine (SAM)-dependent methyltransferase NovO.[\[4\]](#)

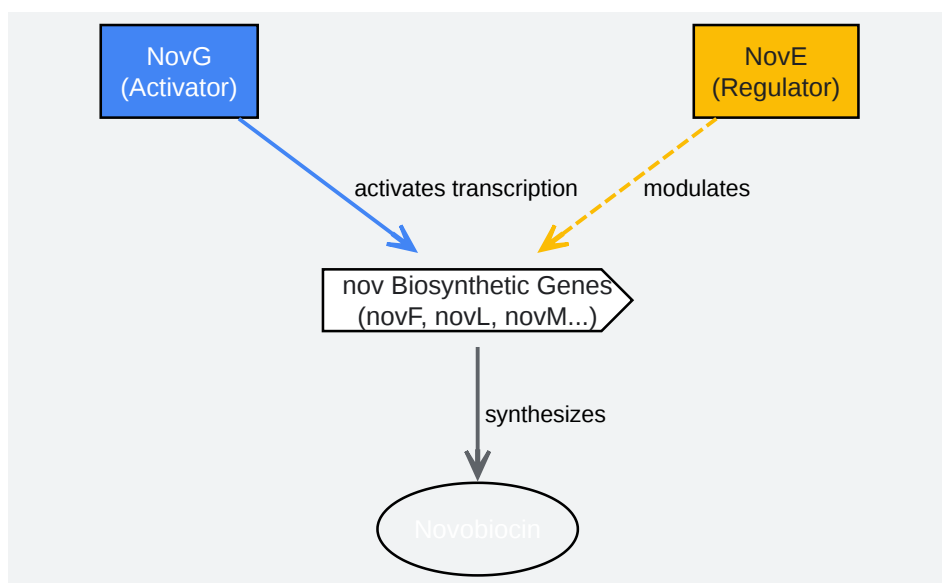
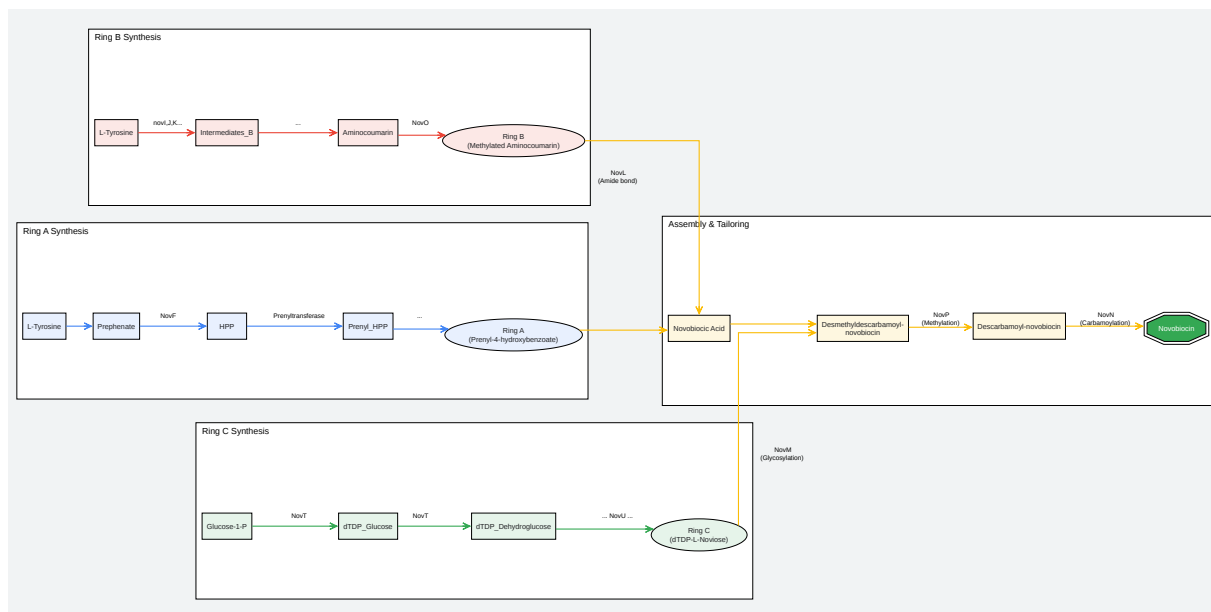
Synthesis of Ring C (L-Noviose)

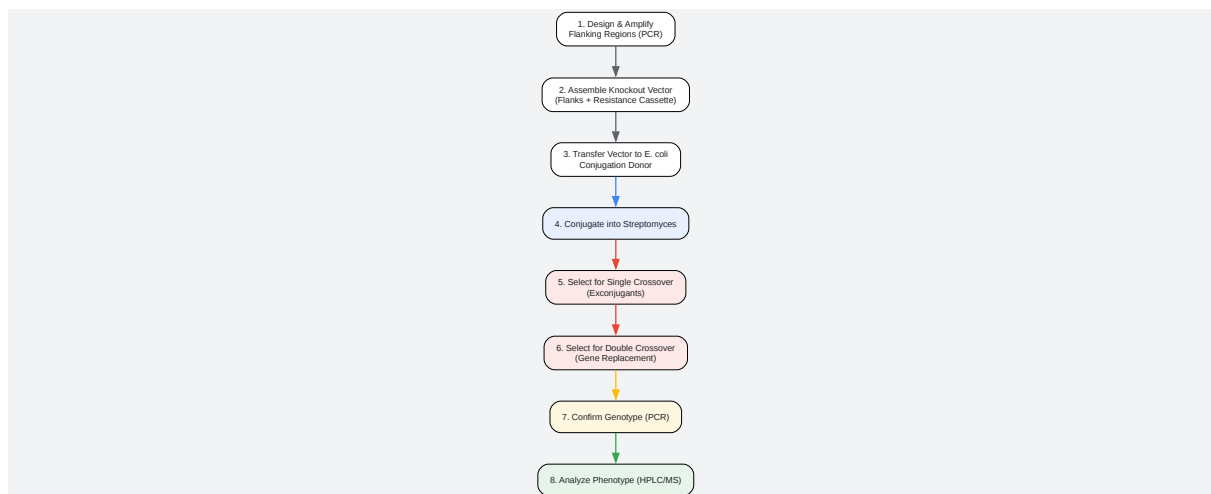
The unique, branched-chain deoxy sugar L-noviose is derived from glucose-1-phosphate. An essential early step is the conversion to dTDP-glucose, followed by a 4,6-dehydration reaction catalyzed by the enzyme NovT (a dNDP-glucose 4,6-dehydratase).[\[1\]](#) The sugar intermediate is further modified by the methyltransferase NovU, which adds a methyl group at the C5 position.[\[4\]](#)

Assembly and Final Tailoring

The three moieties are assembled in a stepwise manner:

- **Amide Bond Formation:** The carboxyl group of Ring A and the amino group of Ring B are linked via an amide bond. This crucial ATP-dependent reaction is catalyzed by novobiocic acid synthetase (NovL), forming the intermediate novobiocic acid.[1][9]
- **Glycosylation:** The activated noviose sugar (dTDP-L-noviose) is transferred to the 7-OH group of the coumarin moiety of novobiocic acid. This glycosidic bond formation is catalyzed by the L-noviosyl transferase, NovM.[10]
- **Final Tailoring:** The final structure is achieved through two tailoring reactions on the noviose sugar. First, the SAM-dependent methyltransferase NovP methylates the 4-OH group.[4] Second, the carbamoyltransferase NovN attaches a carbamoyl group to the 3-OH group, completing the biosynthesis of novobiocin.[4]





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